molecular formula C18H21BO4 B1460325 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester CAS No. 1864801-23-9

5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester

Cat. No. B1460325
M. Wt: 312.2 g/mol
InChI Key: MMCCBODBDDLOIV-UHFFFAOYSA-N
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Description

“5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester” is a type of boronic ester, which are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .

Scientific Research Applications

Analytical Challenges and Solutions

Pinacolboronate esters, including 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester, are crucial in the Suzuki coupling reaction for synthesizing complex molecules. However, they pose analytical challenges due to their facile hydrolysis to boronic acid, which is poorly soluble in organic solvents. This issue complicates the use of typical analytical methods like GC and HPLC. To address these challenges, unconventional methods involving non-aqueous and aprotic diluents, along with high pH conditions, are employed for stability and separation in analysis (Zhong et al., 2012).

Synthesis and Transformation

The compound is used in stereoselective synthesis, for instance, transforming vinylboronate pinacol esters to vinyl iodides, crucial in organic synthesis (Stewart & Whiting, 1995). It also plays a role in the synthesis of boronate-terminated π-conjugated polymers, a significant step in polymer chemistry, where it acts as a building block for complex polymer structures (Nojima et al., 2016).

Applications in Organic Synthesis

5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester is utilized in the one-pot synthesis of complex organic compounds, serving as an intermediate in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming C-C bonds in organic chemistry (Tribulovich et al., 2010).

Photophysical Properties

The compound is involved in the preparation of organometallic complexes, such as (phosphine)- and (N-heterocyclic carbene)gold(I) derivatives of naphthalene and pyrene, highlighting its utility in exploring the photophysical properties of these complexes (Gao et al., 2009).

Inhibition of Chymase Activity

In the biomedical field, derivatives of pinacol boronate, such as peptide boronic acids, have shown potential in inhibiting chymase activity, an enzyme involved in allergic inflammations. This indicates its potential utility in the treatment of allergic reactions (Kato et al., 1988).

Polymer Chemistry

It's also significant in the synthesis of hyperbranched polythiophene, a material with potential applications in electronics and materials science (Segawa et al., 2013).

Safety And Hazards

While specific safety and hazards information for “5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester” is not available, general safety measures for handling boronic esters include ensuring adequate ventilation, using personal protective equipment as required, and avoiding dust formation .

properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-7-8-12-13(15)9-6-10-14(12)16(20)21-5/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCCBODBDDLOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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